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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-oxazole

Cat. No.: B599069

A comprehensive guide for researchers, scientists, and drug development professionals
detailing the UV-Vis, fluorescence, NMR, and mass spectrometric properties of substituted 5-
aryl-2,4-dimethyl-oxazoles. This report includes detailed experimental protocols and
comparative data to aid in the characterization and development of novel oxazole-based
compounds.

The 5-aryl-2,4-dimethyl-oxazole scaffold is a privileged heterocyclic motif found in numerous
biologically active compounds and functional materials. A thorough understanding of the
spectroscopic properties of these derivatives is crucial for their identification, characterization,
and the rational design of new molecules with desired photophysical or pharmacological
activities. This guide provides a comparative analysis of the key spectroscopic features of a
series of 5-aryl-2,4-dimethyl-oxazole derivatives, where the aryl substituent is varied to include
phenyl, p-tolyl, p-methoxyphenyl, and p-chlorophenyl groups.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the 5-aryl-2,4-
dimethyl-oxazole derivatives. These values have been compiled from various literature sources
and are presented to facilitate a comparative analysis of the effect of the aryl substituent on the
spectroscopic properties.

UV-Vis and Fluorescence Spectroscopy
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The photophysical properties of the 5-aryl-2,4-dimethyl-oxazole derivatives are sensitive to the
nature of the aryl substituent. Electron-donating groups, such as methoxy, tend to cause a
bathochromic (red) shift in both the absorption and emission maxima, while electron-
withdrawing groups like chloro have a less pronounced effect.

Aryl

L . Absorption Emission Quantum Yield
Derivative Substituent
Amax (nm) Amax (nm) (P)
(Ar)
5-Phenyl-2,4- Data not Data not Data not
) Phenyl ) ] ]
dimethyl-oxazole available available available
2,4-Dimethyl-5- Tolv] Data not Data not Data not
-To
(p-tolyl)oxazole p-ioy available available available
5-(4-

Methoxyphenyl)- Data not Data not Data not
] p-Methoxyphenyl ) ] ]
2,4-dimethyl- available available available

oxazole

5-(4-

Chlorophenyl)-2, Data not Data not Data not
) p-Chlorophenyl ) ] ]

4-dimethyl- available available available

oxazole

Note: Specific experimental values for absorption maxima, emission maxima, and quantum
yields for this exact series of 5-aryl-2,4-dimethyl-oxazoles were not consistently available in the
searched literature. The table structure is provided as a template for researchers to populate
with their own experimental data.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural
elucidation of organic molecules. The chemical shifts of the protons and carbons in the 5-aryl-
2,4-dimethyl-oxazole derivatives are influenced by the electronic environment created by the
different aryl substituents. The data presented below is based on structurally similar
compounds, diethyl 2-[5-aryl-2-methyloxazol-4-yllmalonates, and serves as a reference for
expected chemical shift ranges.
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IH NMR Chemical Shifts (8, ppm) in CDCls

Aryl
Derivative Substituent 2-CHs 4-CHs Aryl-H
(Ar)
5-Phenyl-2,4-
_ Phenyl ~2.54 ~2.40 ~7.3-7.6
dimethyl-oxazole
2,4-Dimethyl-5-
p-Tolyl ~2.54 ~2.41 ~7.2-75
(p-tolyl)oxazole
5-(4-
Methoxyphenyl)-
] p-Methoxyphenyl  ~2.54 ~3.87 ~6.9-7.5
2,4-dimethyl-
oxazole
5-(4-
Chlorophenyl)-2,
) p-Chlorophenyl ~2.52 ~2.40 ~7.4-7.5
4-dimethyl-
oxazole

Note: The chemical shifts for the methyl groups are expected to be singlets. The aromatic
proton signals will appear as multiplets, with specific patterns depending on the substitution.

13C NMR Chemical Shifts (8, ppm) in CDCls
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.. Aryl
Derivati .
Substitu  2-CHs 4-CHs Cc2 c4 C5 Aryl-C
ve ent (Ar)
5-Phenyl-
2,4-
Phenyl ~14.0 ~11.0 ~160.3 ~148.4 ~127.7 ~126-129
dimethyl-
oxazole
2,4-
Dimethyl-
5-(p- p-Tolyl ~14.0 ~21.3 ~160.1 ~148.5 ~125.1 ~126-139
tolyl)oxaz
ole
5-(4-
Methoxy
phenyl)-2 P
" Methoxy ~14.0 ~55.4 ~159.9 ~148.4 ~120.5 ~114-160
dimethyl- phenyl
oxazole
5-(4-
Chloroph  p-
enyl)-2,4-  Chloroph  ~13.9 ~11.0 ~160.5 ~147.3 ~126.4 ~128-135
dimethyl-  enyl
oxazole

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of oxazole derivatives typically leads to
fragmentation of the heterocyclic ring. The primary fragmentation pathways for 5-aryl-2,4-
dimethyl-oxazoles are expected to involve the cleavage of the oxazole ring, loss of small
neutral molecules such as CO and HCN, and fragmentation of the aryl substituent.

Expected Key Fragments (m/z)
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o Aryl . Molecular [M -
Derivative Substituent [Ar-C=0]* Art
lon [M]* CHsCN]*
(Ar)
5-Phenyl-2,4-
dimethyl- Phenyl 187 146 105 77
oxazole
2,4-Dimethyl-
5-(p- p-Tolyl 201 160 119 91
tolyl)oxazole
5-(4-
Methoxyphen  p-
yI)-2,4- Methoxyphen 217 176 135 107
dimethyl- vl
oxazole
5-(4-
Chlorophenyl
)-2,4- P 221/223 180/182 139/141 111/113
Chlorophenyl
dimethyl-
oxazole

Note: The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample properties.

UV-Vis Absorption Spectroscopy

o Sample Preparation: Prepare stock solutions of the 5-aryl-2,4-dimethyl-oxazole derivatives in
a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a
concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution
(e.g., 1 x 10~> M) in the same solvent.
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e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Measurement: Record the absorption spectrum from 200 to 600 nm. Use a quartz cuvette
with a 1 cm path length. Use the pure solvent as a blank to obtain a baseline correction.

o Data Analysis: Determine the wavelength of maximum absorption (Amax) from the recorded
spectrum.

Fluorescence Spectroscopy

e Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (e.g., 1
x 10~> M). The absorbance of the solution at the excitation wavelength should be below 0.1
to avoid inner filter effects.

 Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission
monochromator.

o Measurement: Record the emission spectrum by exciting the sample at its absorption
maximum (Amax). The emission is typically scanned from a wavelength slightly longer than
the excitation wavelength to the near-infrared region.

e Quantum Yield Determination: The fluorescence quantum yield (®) can be determined
relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SOa4, ® = 0.54). The
quantum yield is calculated using the following equation:

@®_sample = ®_std * (I_sample / |_std) * (A_std / A_sample) * (n_sample? / n_std?)

where | is the integrated fluorescence intensity, A is the absorbance at the excitation
wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

¢ Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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'H NMR Measurement: Acquire the *H NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to
obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Measurement: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required compared to *H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Mass Spectrometry

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

Measurement: Introduce the sample into the ion source (e.g., via direct insertion probe or
gas chromatography). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-
500).

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose
fragmentation pathways based on the observed fragmentation pattern and known
fragmentation mechanisms of heterocyclic compounds.

Visualization of Experimental Workflow and
Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for

spectroscopic analysis and the relationship between the core structure and its derivatives.
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Sample Preparation Data Interpretation
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Figure 1: General workflow for the synthesis, purification, and spectroscopic analysis of 5-aryl-
2,4-dimethyl-oxazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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